benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that integrates multiple functional groups, including ester, imidazo, and purin rings, making it an intriguing subject for various fields such as medicinal chemistry and materials science. Its intricate structure suggests it might play a crucial role in therapeutic applications, biochemical studies, and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic synthesis. The process might begin with the construction of the purin core, followed by the addition of imidazo and phenyl groups. Specific conditions such as temperature, solvents, and catalysts are critical at each stage to achieve high yield and purity. Key intermediates are often characterized by NMR, IR, and mass spectrometry.
Industrial Production Methods
For large-scale production, the compound’s synthesis must be efficient and economically viable. Industrial methods could include optimization of reaction conditions to maximize yield, minimize by-products, and streamline purification processes. Techniques like continuous flow synthesis and the use of automation could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions under specific conditions, leading to the formation of oxo derivatives.
Reduction: : Reduction reactions could convert the imidazo group to a more reduced form.
Substitution: : Various nucleophilic or electrophilic substitution reactions could be carried out on this compound, particularly at the benzyl or imidazo positions.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents.
Major Products Formed from These Reactions
Oxidized derivatives with altered functional groups.
Reduced forms with varying degrees of hydrogenation.
Substituted products with new functional groups added.
Scientific Research Applications
In Chemistry
In synthetic chemistry, this compound might serve as a precursor for the synthesis of more complex molecules or as a model compound in studying reaction mechanisms.
In Biology
Biologically, it may exhibit potential as a therapeutic agent due to its structural similarity to known pharmacophores. It could interact with various biological targets, such as enzymes or receptors, making it valuable in drug discovery and development.
In Medicine
Medically, the compound might have applications in the treatment of certain diseases, owing to its potential bioactivity. It could be explored for its anti-cancer, anti-inflammatory, or antimicrobial properties.
In Industry
Industrially, it might be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects likely involves interactions with specific molecular targets, such as enzymes or cell receptors. These interactions can trigger a cascade of biochemical events, influencing various pathways related to the compound's intended therapeutic or industrial application.
Comparison with Similar Compounds
Unique Features
This compound’s unique structural features, such as the combination of an imidazo and purin ring system with a benzyl ester, set it apart from others
Similar Compounds
Benzyl 2-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate
Phenyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetate
Each of these analogs varies slightly in its substituent groups, which may affect their reactivity and application profiles.
There you have it! Hope this deep dive into benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate was as intriguing to you as it was to me. Want to explore more on this compound?
Properties
IUPAC Name |
benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-16-17(2)30-21-22(26-24(30)29(16)19-12-8-5-9-13-19)27(3)25(33)28(23(21)32)14-20(31)34-15-18-10-6-4-7-11-18/h4-13H,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPPVGKJUXDAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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